2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE
Overview
Description
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a nitrophenyl group, and a diethylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. Common reagents used in this step include hydrazine derivatives and aldehydes under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as nitrating agents.
Attachment of the Diethylacetamide Moiety: The final step involves the coupling of the diethylacetamide moiety to the triazoloquinazoline core. This is usually achieved through an amide bond formation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride
Substitution: Sodium methoxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, affecting DNA replication and transcription.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[8,9-DIMETHOXY-2-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE
- 2-{[8,9-DIMETHOXY-2-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE
Uniqueness
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N,N-diethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5S/c1-5-27(6-2)20(30)13-35-23-24-17-12-19(34-4)18(33-3)11-16(17)22-25-21(26-28(22)23)14-7-9-15(10-8-14)29(31)32/h7-12H,5-6,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGNMWKVWQJMAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114374 | |
Record name | 2-[[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902433-60-7 | |
Record name | 2-[[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N,N-diethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902433-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N,N-diethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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